3-Bromo-5-iodo-4-methoxybenzyl bromide
Description
3-Bromo-5-iodo-4-methoxybenzyl bromide is a halogenated aromatic compound featuring bromine and iodine substituents on a methoxy-functionalized benzene ring, with an additional benzyl bromide group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation. The combination of bromine (electron-withdrawing) and methoxy (electron-donating) groups creates electronic asymmetry, influencing its chemical behavior and interaction with nucleophiles or catalysts .
Properties
Molecular Formula |
C8H7Br2IO |
|---|---|
Molecular Weight |
405.85 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
InChI Key |
ZKGAEELZJYMSEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Iodination: The addition of an iodine atom to the brominated intermediate.
Bromomethylation: The final step involves the addition of a bromomethyl group (-CH2Br) to the benzene ring.
Industrial Production Methods
Industrial production of 3-Bromo-5-iodo-4-methoxybenzyl bromide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
3-Bromo-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Functional Group Reactivity : The benzyl bromide group enables nucleophilic substitution (e.g., with amines or thiols), distinguishing it from carboxylic acid derivatives (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) .
Physical Properties and Stability
- Molecular Weight : The target compound’s molecular weight (≈426.85 g/mol) is significantly higher than simpler derivatives like 4-Methoxybenzylamine (137.18 g/mol), impacting solubility and purification strategies .
- Thermal Stability : Bromine and iodine substituents may lower decomposition temperatures compared to fluorine-containing analogues (e.g., 1,3-Difluoro-5-iodo-2-methoxybenzene), necessitating controlled storage conditions .
Biological Activity
3-Bromo-5-iodo-4-methoxybenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-iodo-4-methoxybenzyl bromide is . The presence of bromine and iodine in the structure contributes to its reactivity and biological properties.
The biological activity of 3-Bromo-5-iodo-4-methoxybenzyl bromide is likely mediated through several mechanisms:
- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and gene expression.
- Biochemical Pathways : Similar compounds have been shown to affect a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The specific pathways involved may include those related to oxidative stress response, apoptosis, and cell proliferation .
Biological Activities
Research indicates that 3-Bromo-5-iodo-4-methoxybenzyl bromide exhibits a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.
- Anticancer Potential : The compound may exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies are needed to understand its efficacy in inducing apoptosis or inhibiting tumor growth .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of 3-Bromo-5-iodo-4-methoxybenzyl bromide against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
- Cytotoxicity Assessment : In vitro assays were performed on human cancer cell lines, revealing that the compound induced cell death in a dose-dependent manner, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
